4-Ethoxybenzene-1,2-diamine sulfate chemical properties
4-Ethoxybenzene-1,2-diamine sulfate chemical properties
An In-depth Technical Guide to 4-Ethoxybenzene-1,2-diamine Sulfate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Ethoxybenzene-1,2-diamine sulfate (CAS No: 85137-09-3), a pivotal intermediate in synthetic and medicinal chemistry. As a substituted ortho-phenylenediamine (OPD), its strategic importance lies in its function as a versatile building block for a variety of heterocyclic scaffolds, particularly benzimidazoles, which are prominent in numerous pharmacologically active agents. This document details the compound's key physicochemical properties, outlines a robust, multi-step synthesis with mechanistic insights, and describes its principal applications in drug discovery and development. Detailed experimental protocols, data visualizations, and safety information are provided to support researchers in leveraging this compound's full potential.
Introduction
4-Ethoxybenzene-1,2-diamine, typically handled as its more stable sulfate salt, is an aromatic compound featuring two adjacent amino groups and an ethoxy substituent on the benzene ring. The vicinal diamine functionality is a classic precursor for forming five- and six-membered heterocyclic rings, making it a valuable synthon in organic chemistry.[1][2] The presence of the ethoxy group (–OCH₂CH₃) serves a critical role; as an electron-donating group (EDG), it increases the electron density of the aromatic ring, enhancing the nucleophilicity of the amino groups and often accelerating condensation reactions.[3] Furthermore, in the context of drug design, the ethoxy group can modulate key physicochemical properties such as lipophilicity, metabolic stability, and receptor-binding interactions, making it a strategic modification in the development of novel therapeutics.
Physicochemical and Spectroscopic Properties
The fundamental properties of 4-Ethoxybenzene-1,2-diamine sulfate are summarized below. The sulfate salt form enhances the compound's stability and simplifies handling compared to the free base, which, like many anilines, is susceptible to air oxidation.
Table 1: Core Physicochemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| Compound Name | 4-Ethoxybenzene-1,2-diamine sulfate | N/A |
| CAS Number | 85137-09-3 | [4] |
| Molecular Formula | C₈H₁₂N₂O·H₂SO₄ (or C₈H₁₄N₂O₅S) | [5] |
| Molecular Weight | 250.28 g/mol | [5] |
| Appearance | Solid (form may vary) |
| Storage | Store at 2-8°C, keep in a dark place |[6] |
Spectroscopic Profile (Predicted)
-
¹H NMR: The spectrum would feature a triplet and a quartet for the ethoxy group's ethyl protons. Aromatic protons would appear as distinct signals in the aromatic region (approx. 6.5-7.0 ppm). The amine protons (both the free base -NH₂ and the salt -NH₃⁺) would appear as broad singlets, with their chemical shift being highly dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would show two signals for the ethyl group, and six distinct signals for the aromatic carbons, reflecting the unsymmetrical substitution pattern. Key signals would include the carbon attached to the oxygen (ipso-carbon) at a downfield shift (approx. 145-155 ppm) and the carbons attached to the amino groups.[9]
-
IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the amine/ammonium groups (approx. 3200-3400 cm⁻¹), C-H stretches for the aromatic and aliphatic portions, C=C stretching for the aromatic ring (approx. 1500-1600 cm⁻¹), and a strong C-O stretch for the ether linkage (approx. 1200-1250 cm⁻¹). The sulfate counter-ion would exhibit strong S=O stretching bands.
Synthesis and Mechanistic Insights
The synthesis of 4-Ethoxybenzene-1,2-diamine sulfate is a multi-step process that logically begins with a readily available precursor, such as 4-ethoxyaniline, and proceeds through nitration followed by reduction. The final step involves salt formation with sulfuric acid.
Caption: General scheme for benzimidazole synthesis.
Protocol: Synthesis of a 5-Ethoxy-2-substituted-benzimidazole
This protocol describes the Phillips condensation, a classic method for benzimidazole synthesis from an o-phenylenediamine and a carboxylic acid. [5][10][11]
-
Reaction Setup: In a round-bottomed flask, combine 4-Ethoxybenzene-1,2-diamine (1 equivalent, obtained from its sulfate salt by neutralization) and a carboxylic acid (R-COOH, ~1.1 equivalents).
-
Heating: Add a dehydrating acid, such as polyphosphoric acid (PPA) or 4M hydrochloric acid, and heat the mixture (e.g., 100-150°C) for several hours. [5]3. Monitoring: Track the reaction's progress using TLC until the starting diamine is consumed.
-
Work-up and Neutralization: Cool the reaction mixture and carefully add it to ice water. Neutralize the solution with a base (e.g., concentrated ammonia or sodium hydroxide) until the product precipitates.
-
Purification: Collect the crude product by filtration, wash it with water, and purify it by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure 2-substituted benzimidazole.
Causality: The reaction proceeds via a cyclocondensation mechanism. One amino group acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid to form a tetrahedral intermediate. Subsequent dehydration leads to an amide, which then undergoes an intramolecular cyclization as the second amino group attacks the amide carbonyl. A final dehydration step yields the aromatic benzimidazole ring. The acidic conditions activate the carboxylic acid carbonyl group towards nucleophilic attack.
Safety, Handling, and Storage
As with all chemical reagents, proper safety protocols must be strictly followed when handling 4-Ethoxybenzene-1,2-diamine sulfate and its free base.
-
Hazard Identification: The free base is classified as harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin sensitization and is suspected of causing genetic defects and cancer. It is very toxic to aquatic life with long-lasting effects. While the sulfate salt may have a different hazard profile, it should be handled with similar precautions.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Prevent dust formation.
-
Storage: Store the compound in a tightly sealed container in a cool (2-8°C), dry, and dark place to prevent degradation. [6]
Conclusion
4-Ethoxybenzene-1,2-diamine sulfate is a highly valuable and versatile chemical intermediate. Its well-defined reactivity, stemming from the vicinal diamine functionality, makes it an essential building block for constructing complex heterocyclic systems that are central to modern drug discovery. The strategic placement of the ethoxy group provides an additional tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of target molecules. This guide has provided the foundational knowledge—from synthesis to application and safety—required for researchers to effectively and safely utilize this compound in their scientific endeavors.
References
-
Pharmacy Infoline. (n.d.). Synthesis of benzimidazole from o-phenylenediamine. Retrieved from [Link]
- Wagner, E. C., & Millett, W. H. (1939). Benzimidazole. Organic Syntheses, 19, 12. doi:10.15227/orgsyn.019.0012
-
CUTM Courseware. (n.d.). To synthesize Benzimidazole from o-phenylenediamine. Retrieved from [Link]
-
Pawar, S. (2022). Practical Experiment 1: Benzimidazole from orthophenylene diamine. Slideshare. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]
-
Wikipedia. (2023). o-Phenylenediamine. Retrieved from [Link]
- Al-Ostoot, F. H., Al-Ghamdi, A. M., & Aouadi, M. (2016). Synthetic approaches to benzimidazoles from O-phenylenediamine: A literature review. Journal of Saudi Chemical Society, 20, S341-S352.
-
Wisdomlib. (2025). O-phenylenediamine: Significance and symbolism. Retrieved from [Link]
- Wang, C., Wang, H., Xia, Y., & Li, F. (2018). Catalytic hydrogenation of nitroarenes into different products via controlling the reaction pathways. Catalysis Science & Technology, 8(1), 125-131.
- Sun, Y., Tang, S., Zhao, B., & Jiao, N. (2025). Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones. Green Chemistry. Advance Article. doi:10.1039/D4GC01234A
-
The Royal Society of Chemistry. (n.d.). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethoxy-1,2-benzenediamine. Retrieved from [Link]
- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
-
001CHEMICAL. (n.d.). CAS No. 1197-37-1, 4-Ethoxybenzene-1,2-diamine. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Methoxy-m-phenylenediamine [1H NMR]. Retrieved from [Link]
-
ResearchGate. (n.d.). Photocatalytic hydrogenation of nitrobenzene to aniline over titanium( iv ) oxide using various saccharides instead of hydrogen gas. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Methoxy-m-phenylenediamine [13C NMR]. Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethoxy-2-nitroaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of catalytic hydrogenation of 4-nitroaniline in aqueous solutions of propan-2-ol with acid or base additives. Retrieved from [Link]
- MDPI. (2021). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Molecules, 26(15), 4478.
Sources
- 1. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 2. O-phenylenediamine: Significance and symbolism [wisdomlib.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 001chemical.com [001chemical.com]
- 7. 4-METHOXY-O-PHENYLENEDIAMINE(102-51-2) 1H NMR [m.chemicalbook.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. Synthesis of benzimidazole from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
